REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[CH2:14]([O:13][C:11]([C:3]1[S:4][CH:5]=[CH:6][N:7]=1)=[O:12])[CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C[Si](C=1SC=CN1)(C)C
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
98.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at 22° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stir for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
EXTRACTION
|
Details
|
re-extract the aqueous layer with methylene chloride (2×1 L)
|
Type
|
CUSTOM
|
Details
|
Combine the organic layers and evaporate the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 85247% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |